6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Researchers using methyl ester precursors waste 4-6 h on saponification. Positional isomers with divergent methylation patterns produce conflicting assay data. • Pre-installed COOH eliminates saponification; enables direct parallel amide library synthesis. • 3,5-Dimethyl substitution lowers LogD ~0.6 units vs. 2,6-isomer, improving aqueous solubility. • Steric fingerprint supports kinome selectivity engineering in hinge-binding kinase fragments. In stock; custom synthesis available.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 2004527-78-8
Cat. No. B1480930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
CAS2004527-78-8
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=NC(=C2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-3-9(2)6-15(5-8)11-4-10(12(16)17)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H,16,17)
InChIKeyMYDAPQPPVCOWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid – Structural Identity and Core Procurement Profile


6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 2004527-78-8) is a heterocyclic building block consisting of a pyrimidine-4-carboxylic acid core substituted at the 6-position with a 3,5-dimethylpiperidine moiety [1]. It belongs to a family of piperidine-pyrimidine derivatives explored as intermediates for bioactive molecule synthesis and as fragments in medicinal chemistry campaigns [2]. The 3,5-dimethyl substitution pattern on the piperidine ring introduces steric and electronic features that can influence target binding, solubility, and metabolic stability relative to unsubstituted or differently methylated analogs.

Workflow

Fragment-based design & SAR exploration of pyrimidine scaffolds

Selection

3,5-dimethyl substitution for steric and electronic tuning

Use Context

Direct amide coupling without deprotection; supports parallel library synthesis

Why 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid Cannot Be Swapped with Other Pyrimidine-Carboxylic Acid Building Blocks


Superficially similar pyrimidine-carboxylic acid building blocks vary drastically in their substitution position (e.g., 2- vs. 4- vs. 6-) and piperidine methylation pattern (e.g., 2,6- vs. 3,5- vs. 4,4-dimethyl), each yielding distinct physicochemical and pharmacological profiles . Even within the same nominal molecular formula, positional isomers such as 2-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1781708-88-0) can exhibit divergent hydrogen-bonding geometries, pKa shifts, and steric hindrance that directly affect target engagement and synthetic elaboration routes [1]. Consequently, procurement decisions based solely on generic pyrimidine-carboxylic acid classification risk selecting a compound with unvalidated performance in the intended assay or synthetic sequence. The quantitative evidence below underscores where the 6-(3,5-dimethyl) substitution imparts measurable differentiation.

Positional isomer (2- vs 6-)

pKa shift of ~0.6 log units may alter ionization, solubility, and binding geometry; 2-substituted isomer not interchangeable.

Methylation pattern (2,6- vs 3,5-)

LogD difference around 0.6 units affects lipophilicity-driven off-target risk; 2,6-dimethyl analog may show diverging ADME profile.

Ester vs free acid

Methyl ester analog requires saponification before coupling, adding time and possible side reactions; direct procurement of acid saves synthetic steps.

Quantitative Differentiation Evidence for 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid


Positional Isomer Comparison: 6- vs. 2-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid – Computed pKa Shift

The carboxylic acid pKa is highly sensitive to the electron-withdrawing character of the pyrimidine ring, which differs between 6- and 2-substitution. Computational prediction using ChemAxon Marvin (accessed via PubChem) estimates the pKa of 6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid at 2.8 ± 0.3, whereas the 2-substituted isomer (CAS 1781708-88-0) is predicted at 3.4 ± 0.3 [1]. This 0.6 log unit difference means the 6-isomer is approximately 4-fold more ionized at physiological pH, which significantly impacts solubility, permeability, and protein binding.

pKa shift
Data to verify
ΔpKa = -0.6 log units (6- vs 2-substitution)
Reported ionization difference may impact solubility and permeability screening
In silico prediction; experimental verification recommended
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Piperidine Methylation Pattern Comparison: 3,5-Dimethyl vs. 2,6-Dimethyl – LogD7.4 Difference

The distribution coefficient (LogD7.4) governs membrane passive permeability and metabolic clearance. Predicted LogD7.4 for the target 3,5-dimethyl isomer is 1.1, while the 2,6-dimethyl analog (CAS 2097949-52-3) is more lipophilic with LogD7.4 = 1.7 [1]. The 0.6 unit difference indicates a ~4-fold reduction in lipophilicity for the 3,5-substitution, which is associated with lower hERG binding potential and reduced CYP450 liability while still maintaining favorable permeability.

LogD7.4 contrast
Data to verify
ΔLogD7.4 = -0.6 (3,5- vs 2,6-dimethyl)
Lower lipophilicity may support lead-likeness and reduce off-target binding risk
Computed property; confirm with experimental logD/shake-flask
Lipophilicity ADME Structure-Activity Relationship

Steric Parameter Comparison: Taft Es for 3,5-Dimethylpiperidine vs. Unsubstituted Piperidine

The Taft steric parameter (Es) quantifies the bulk of substituents near the reactive center. For the nitrogen-attached piperidine, the 3,5-dimethyl substitution yields Es = -1.24 kcal/mol, compared to -0.50 kcal/mol for unsubstituted piperidine (6-(piperidin-1-yl)pyrimidine-4-carboxylic acid) [1]. This increased steric bulk can restrict the conformational flexibility of the piperidine ring and influence binding pocket shape complementarity. In a class-level analysis of pyrimidine-based kinase inhibitors, the 3,5-dimethyl substitution has been correlated with enhanced selectivity against the kinome due to unique steric clash patterns [2].

Steric bulk
Class-level inference
Es = -1.24 kcal/mol (3,5-dimethyl) vs -0.50 (unsubstituted)
Increased steric demand may be exploited for kinase selectivity engineering
Correlation from pyrimidine-kinase SAR; verify for your target
Steric Effects Structure-Based Design Enzyme Inhibition

Synthetic Utility Differentiation: Carboxylic Acid vs. Methyl Ester Reactivity

For amide coupling or esterification, the free carboxylic acid form avoids the additional hydrolysis step required for the methyl ester analog (CAS 2098142-57-3). In a typical HATU-mediated amide bond formation, the target compound achieves >85% conversion within 2 h, while the methyl ester requires quantitative saponification prior to use, adding 4–6 h to the synthetic sequence [1]. This time saving is critical for high-throughput parallel synthesis workflows.

Synthetic utility
Reported
Direct HATU coupling >85% in 2 h vs ~7 h via ester
Free acid form accelerates library synthesis by avoiding deprotection steps
Typical amide coupling conditions; scale-up validation advised
Synthetic Chemistry Coupling Reactions Library Synthesis

High-Impact Application Scenarios Where 6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic Acid Outperforms Analogs


Kinase Inhibitor Fragment Library Design

The lower pKa and moderate LogD7.4 make this compound an ideal hinge-binding fragment for kinase targets. Its 3,5-dimethyl substitution provides a steric fingerprint that can be used to engineer selectivity away from the kinome-wide ATP-binding motif, as supported by class-level evidence [1]. The pre-installed carboxylic acid enables rapid parallel amide coupling to generate libraries without deprotection steps, accelerating hit-to-lead progression [2].

Solubility-Challenged Lead Series Optimization

When a lead series suffers from poor aqueous solubility, replacing a 2,6-dimethylpiperidine with the 3,5-dimethyl isomer lowers LogD by 0.6 units, as quantified in Section 3, directly improving thermodynamic solubility. This switch can be made early in the SAR exploration, with the target compound serving as a soluble scaffold for further vector exploration [1].

Selective GR/AhR Modulator Probe Synthesis

The class of pyrimidine-piperidine derivatives have shown modulatory activity on glucocorticoid (GR) and aryl hydrocarbon receptors (AhR). The steric and electronic profile of the 3,5-dimethyl isomer is hypothesized to enhance antagonist character over agonists, based on structure-activity trends in the same study [1]. Procuring this specific isomer enables direct testing of spatial complementarity to the receptor allosteric site.

Parallel Medicinal Chemistry Campaigns with Aggressive Timelines

In a resource-constrained setting where every hour counts, the free carboxylic acid avoids a 4-6 h saponification step compared to the methyl ester. This makes it the building block of choice for fast-follower medicinal chemistry groups needing to generate dozens of amide analogs weekly [2].

Application
Selection Property
Validation Focus
Kinase fragment library design
Lower pKa and moderate LogD profile
Steric complementarity for hinge-binding selectivity
Solubility optimization in lead series
3,5-dimethyl substitution reduces lipophilicity vs 2,6-isomer
Aqueous solubility and permeability balance assessment
GR/AhR modulator probe synthesis
3,5-dimethyl steric/electronic signature
Allosteric site complementarity screening
Parallel medicinal chemistry campaigns
Free carboxylic acid for direct amide coupling
Synthetic throughput and timeline reduction
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